molecular formula C7H8O3 B148848 (3Z)-3-(2-oxopropylidene)oxolan-2-one CAS No. 139915-22-3

(3Z)-3-(2-oxopropylidene)oxolan-2-one

Cat. No.: B148848
CAS No.: 139915-22-3
M. Wt: 140.14 g/mol
InChI Key: CXGLOIFHYPUVGP-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(2-oxopropylidene)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative featuring a conjugated α,β-unsaturated ketone (2-oxopropylidene) substituent at the 3-position. This structural motif introduces significant reactivity due to the electron-deficient enone system, which can act as a Michael acceptor. The γ-lactone core distinguishes it from six-membered diketopiperazines and indolinones, offering unique stereoelectronic properties for interactions in biological or synthetic contexts .

Properties

CAS No.

139915-22-3

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(3Z)-3-(2-oxopropylidene)oxolan-2-one

InChI

InChI=1S/C7H8O3/c1-5(8)4-6-2-3-10-7(6)9/h4H,2-3H2,1H3/b6-4-

InChI Key

CXGLOIFHYPUVGP-XQRVVYSFSA-N

SMILES

CC(=O)C=C1CCOC1=O

Isomeric SMILES

CC(=O)/C=C\1/CCOC1=O

Canonical SMILES

CC(=O)C=C1CCOC1=O

Synonyms

2-Propanone, 1-(dihydro-2-oxo-3(2H)-furanylidene)-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Oxolan-2-one (γ-Lactone) Derivatives

The γ-lactone framework is shared among several compounds, but substituent variations lead to distinct properties:

Compound Name Substituent Key Features Bioactivity/Source
(3Z)-3-(2-oxopropylidene)oxolan-2-one 3-(2-oxopropylidene) Conjugated enone system; potential Michael acceptor Not reported in evidence (extrapolated)
5-Propyloxolan-2-one (γ-heptalactone) 5-propyl Saturated alkyl chain; contributes to wine aroma Found in white wines ()
5-(1-Hydroxyethyl)oxolan-2-one (Solerole) 5-(1-hydroxyethyl) Hydroxyl group enhances hydrophilicity; formed during wine maturation Associated with racemization ()
3-Acetyl-3-hydroxyoxolan-2-one 3-acetyl-3-hydroxy Sterically hindered carbonyl; possible chelation sites No bioactivity reported ()
5-(3-Iodopropyl)oxolan-2-one 5-(3-iodopropyl) Halogenated substituent; potential for radiopharmaceutical applications Industrial synthesis ()

Key Observations :

  • The 2-oxopropylidene group in the target compound introduces reactivity absent in saturated or hydroxylated analogs.
  • γ-Lactones with alkyl or hydroxyalkyl groups (e.g., 5-propyloxolan-2-one) are associated with flavor profiles, whereas halogenated derivatives (e.g., 5-(3-iodopropyl)oxolan-2-one) may have specialized industrial uses .

Diketopiperazine Derivatives

Diketopiperazines (DKPs) share a six-membered ring with two amide bonds but differ in substituents and conjugation:

Compound Name (from ) Substituents Bioactivity
(3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione 3-(4-hydroxybenzylidene), 6-isobutylidene Antiviral (H1N1 IC₅₀ = 41.5 μM)
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione 3-benzylidene, 6-isobutyl Antiviral (H1N1 IC₅₀ = 28.9 μM)
Albonoursin 3-benzylidene, 6-isopropyl Antiviral (H1N1 IC₅₀ = 6.8 μM)

Comparison with Target Compound :

  • Structural : DKPs have a larger, rigid ring system compared to the γ-lactone core, but both feature α,β-unsaturated ketones (benzylidene or oxopropylidene) that may interact with biological targets via similar mechanisms (e.g., Michael addition).
  • Bioactivity: The conjugated systems in DKPs correlate with antiviral activity, suggesting that the target compound’s enone group could also confer bioactivity if tested .

Indolin-2-one Derivatives

Indolinones with α,β-unsaturated carbonyl substituents are noted for anticancer properties:

Compound Name (from ) Substituent Bioactivity
3-(2-Oxoethylidene)indolin-2-one 2-oxoethylidene Tyrosine kinase inhibition (e.g., sunitinib)
1-Methyl-3-(2-oxopropylidene)indolin-2-one (SCA) 2-oxopropylidene Anticancer (Michael acceptor moiety)

Comparison with Target Compound :

  • Structural: Both compounds possess a 2-oxopropylidene group, but the indolinone core is aromatic and planar, contrasting with the non-aromatic γ-lactone.
  • Reactivity: The enone system in both compounds likely facilitates covalent binding to cysteine residues in enzymes, a mechanism exploited in kinase inhibitors .

Research Implications and Gaps

  • Synthetic Utility: The γ-lactone core could serve as a scaffold for developing novel Michael acceptors with tailored reactivity, leveraging lessons from diketopiperazine synthesis () .
  • Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.